molecular formula C18H23BrF3N5O B10946342 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

Cat. No.: B10946342
M. Wt: 462.3 g/mol
InChI Key: SYAGYKQYJHUMCI-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, as well as a trifluoromethyl group attached to a cyclopentapyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination and methylation: The pyrazole ring is then brominated and methylated using appropriate reagents such as bromine and methyl iodide.

    Formation of the cyclopentapyrazole ring: This involves the reaction of a suitable cyclopentanone derivative with a hydrazine derivative, followed by trifluoromethylation using reagents like trifluoromethyl iodide.

    Coupling of the two rings: The final step involves coupling the two rings through a propyl linker, which can be achieved using standard amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and cyclopentapyrazole rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution reactions: Products include substituted pyrazole derivatives with various functional groups.

    Oxidation and reduction: Products include oxidized or reduced forms of the pyrazole and cyclopentapyrazole rings.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and the pyrazole rings are likely to play key roles in the binding interactions and overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide is unique due to the presence of both a brominated pyrazole ring and a trifluoromethylated cyclopentapyrazole ring. This combination of functional groups and ring systems provides the compound with unique chemical and biological properties, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C18H23BrF3N5O

Molecular Weight

462.3 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]propanamide

InChI

InChI=1S/C18H23BrF3N5O/c1-10-15(19)11(2)27(24-10)12(3)17(28)23-8-5-9-26-16(18(20,21)22)13-6-4-7-14(13)25-26/h12H,4-9H2,1-3H3,(H,23,28)

InChI Key

SYAGYKQYJHUMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCCCN2C(=C3CCCC3=N2)C(F)(F)F)C)Br

Origin of Product

United States

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